![molecular formula C16H16ClNO5 B1482714 {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate CAS No. 2109535-20-6](/img/structure/B1482714.png)

{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate

Vue d'ensemble

Description

Synthesis Analysis

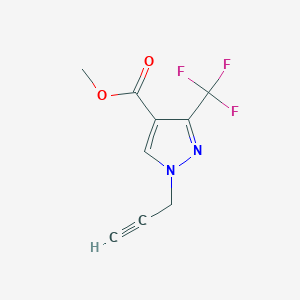

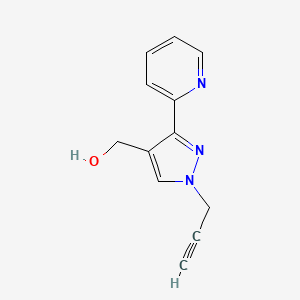

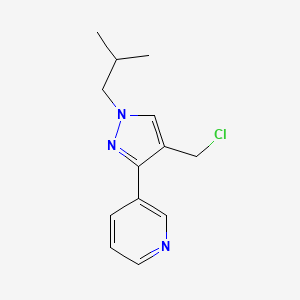

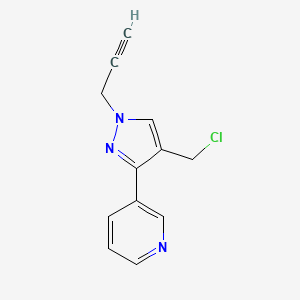

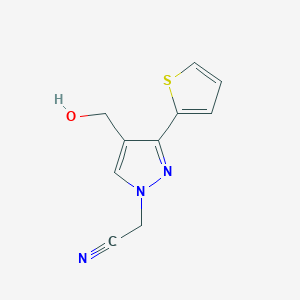

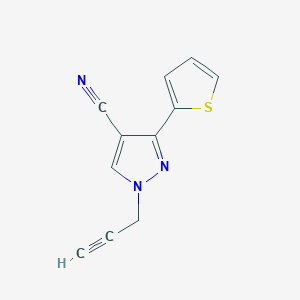

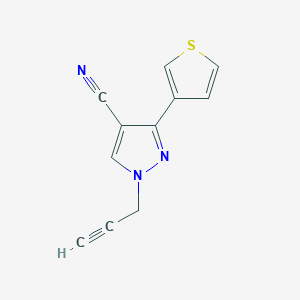

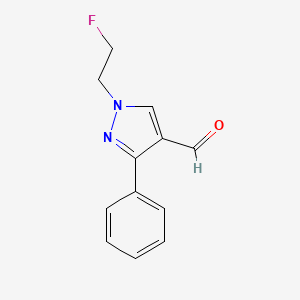

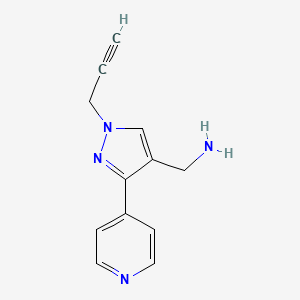

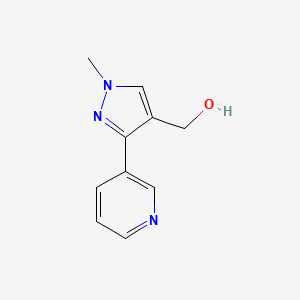

The synthesis of {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate could potentially involve the reaction of benzyl chloride and ammonia . This is a common method for producing benzylamine compounds. The reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel, are also potential methods .Molecular Structure Analysis

The molecular structure of {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2), with an additional chlorobenzyl group attached via an oxygen atom. The exact 3D structure would require further analysis.Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Applications De Recherche Scientifique

Oxidation and Catalysis

A study focused on oxalate oxidase model studies with substrate reactivity highlights the synthesis and structure of complexes related to oxalate interactions, which could be relevant in understanding the reactivity of oxalate compounds like "{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate" in oxidative environments or catalytic processes (Pawlak et al., 2015).

Organic Synthesis

Research on the preparation of β- and γ-lactams from carbamoyl radicals derived from oxime oxalates amides demonstrates the utility of oxalate intermediates in complex organic synthesis processes, potentially applicable to the synthesis or modification of compounds including {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate (Scanlan et al., 2004).

Molecular Structure Studies

The investigation of layered tin(II) oxalates provides insights into the structural characteristics of oxalate-containing compounds, which could inform studies on the crystalline structure and properties of related compounds, including {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate (Natarajan et al., 1999).

Chemical Modification and Functionalization

Research on the acylation of azaindoles offers a perspective on chemical modification strategies that could be applicable to amines and related structures, potentially relevant for modifying or functionalizing compounds similar to {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate (Zhang et al., 2002).

Propriétés

IUPAC Name |

[4-[(2-chlorophenyl)methoxy]phenyl]methanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO.C2H2O4/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13;3-1(4)2(5)6/h1-8H,9-10,16H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEKOHJLQDLITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)Cl.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.